3-(4-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide
Description
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c1-15(2)8-7-11(16)9-3-5-10(6-4-9)17-12(13)14/h3-8,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMZYULNGCTDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177409 | |
| Record name | 1-[4-(Difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-01-9 | |
| Record name | 1-[4-(Difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide, a compound with the molecular formula C12H12F2N2O, has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a difluoromethoxy group attached to a phenyl ring, along with a dimethylacrylamide moiety. This unique structure may influence its interactions with biological targets, enhancing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : It has shown potential as an antimicrobial agent against specific pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Interaction with Receptors : The difluoromethoxy group may enhance binding affinity to specific receptors, modulating signaling pathways.
- Enzyme Interaction : It may inhibit enzymes critical for cancer cell metabolism or pathogen survival.
- Oxidative Stress Modulation : The compound might influence oxidative stress levels within cells, contributing to its protective effects.
Anticancer Studies
A study investigated the effects of this compound on human cancer cell lines. Results indicated:
- Inhibition of Cell Proliferation : Significant reduction in cell viability was observed in treated cells compared to controls.
- Induction of Apoptosis : The compound triggered apoptotic pathways, leading to increased cell death in cancerous cells.
Antimicrobial Activity
Research focused on the antimicrobial properties revealed:
- Broad-Spectrum Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It was suggested that the compound disrupts bacterial cell membranes and inhibits essential metabolic processes.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Cancer Cell Lines
- Objective: To evaluate the anticancer effects on breast cancer cells.
- Method: Cells were treated with varying concentrations of the compound.
- Findings: A dose-dependent decrease in cell viability was noted, alongside increased markers for apoptosis.
-
Case Study on Antimicrobial Efficacy
- Objective: To assess the antimicrobial activity against E. coli and Staphylococcus aureus.
- Method: Disc diffusion method was employed to measure inhibition zones.
- Findings: Significant inhibition zones were observed, indicating strong antimicrobial properties.
Comparison with Similar Compounds
Substituent Effects on Acrylamide Derivatives
(E)-3-(4-(Diethylamino)phenyl)-N,N-dimethylacrylamide (4e)
- Structure: Features a diethylamino (-N(CH₂CH₃)₂) group instead of difluoromethoxy.
- Synthesis : Achieved via Pd/S,O-ligand-catalyzed C–H olefination, yielding 77% as a pale yellow solid .
- Key Difference: The electron-donating diethylamino group may increase solubility in organic solvents compared to the electron-withdrawing difluoromethoxy group.
(Z)-3-((4-(tert-butyl)phenyl)thio)-N,N-dimethylacrylamide (9)
- Structure : Incorporates a thioether (-S-) linker and a bulky tert-butyl (-C(CH₃)₃) substituent.
- Synthesis : Part of a series of Z-configured acrylamides, synthesized for regioselective studies .
- The Z-configuration may alter molecular geometry compared to E-isomers.
3-(Dimethylamino)-N-(4-phenoxyphenyl)acrylamide
- Structure: Contains a dimethylamino (-N(CH₃)₂) group and a phenoxy (-OPh) substituent.
- Relevance : Highlights the versatility of dimethylacrylamide in polymer science, though its applications differ from the target compound .
Roflumilast
- Structure : A benzamide PDE4 inhibitor with a difluoromethoxy group.
- Key Insight : The difluoromethoxy group in roflumilast contributes to its high potency (IC₅₀ = 0.8 nM in neutrophils) and selectivity, suggesting similar advantages for the target compound in drug design .
N-(4-Dimethylamino 3,5-dinitrophenyl) Acetonitrile
- Structure: Features nitro (-NO₂) and dimethylamino groups.
- Relevance : Theoretical studies on such compounds emphasize the role of electron-withdrawing/donating substituents in charge distribution and reactivity .
Q & A
Q. What are the validated synthetic routes for 3-(4-(difluoromethoxy)phenyl)-N,N-dimethylacrylamide, and how can purity be confirmed?
The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates, followed by amidation with dimethylamine. Key validation steps include:
- Structural confirmation : Use -NMR to identify protons on the difluoromethoxy group (characteristic split signals near δ 6.5–7.5 ppm) and dimethylamide protons (singlet at δ 2.8–3.2 ppm) .
- Purity assessment : LC-MS (ESI) with [M+H] ion matching the calculated molecular weight (e.g., CHFNO, theoretical m/z 257.09). Discrepancies >0.1% suggest impurities .
Q. Which spectroscopic methods are optimal for characterizing the photophysical properties of this compound?
- Fluorescence spectroscopy : Optimize conditions at λ = 340 nm and λ = 380 nm in pH 5 buffer (25°C) to maximize fluorescence intensity. Stability over time (>2 hours) indicates minimal photodegradation .
- IR spectroscopy : Confirm the acrylamide C=O stretch (~1650 cm) and difluoromethoxy C-F vibrations (1100–1250 cm) .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize reaction conditions for derivatives of this compound?
Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on:
- Transition states : Identify energy barriers for acrylamide formation or substituent modifications.
- Solvent effects : Simulate polar solvents (e.g., DMF) to enhance coupling reaction yields. Cross-validate with experimental data (e.g., reaction yields >80% under optimized conditions) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Use standardized assays (e.g., IC measurements in enzyme inhibition studies) with triplicate replicates.
- Structural analogs : Compare with compounds like N-(4-fluorophenyl)-2-(3-oxo-tetrahydronaphthodiazepinyl)acetamide to isolate the role of the difluoromethoxy group in activity discrepancies .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
- Systematic substitution : Replace the difluoromethoxy group with methoxy, trifluoromethoxy, or chloro groups.
- Key metrics : Measure logP (lipophilicity), polar surface area, and binding affinity (e.g., via SPR or ITC). Correlate with bioactivity to identify critical substituents .
Methodological Guidance Table
| Research Objective | Recommended Methods | Key Parameters |
|---|---|---|
| Synthesis optimization | DCC/HOBt-mediated coupling, reflux in anhydrous DMF | Yield (>75%), purity (LC-MS >98%) |
| Fluorescence characterization | Spectrofluorometry in pH 5 buffer, 25°C | LOD = 0.269 mg/L, LOQ = 0.898 mg/L |
| Computational screening | DFT (B3LYP/6-31G* basis set), transition state analysis | ΔG‡ < 25 kcal/mol for viable pathways |
| Bioactivity validation | Dose-response assays (e.g., MTT for cytotoxicity), SPR for binding kinetics | IC ± SEM, K < 1 µM for high-affinity targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
